![molecular formula C20H18FN5O3S B2526393 N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888423-41-4](/img/structure/B2526393.png)
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
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Overview
Description
The compound , N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide, is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrimidine rings, amide groups, and substituted benzene rings, which are common in drug design and synthesis .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors and building up the complex structure through a series of reactions, such as condensation, chlorination, and amide bond formation . For example, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . These methods are likely to be similar to those that would be used to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, such as IR, Raman, and NMR, as well as X-ray crystallography . These studies provide detailed information on the bond lengths, angles, and overall conformation of the molecules. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system with specific space group parameters .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often studied in the context of their potential biological activity. For example, molecular docking studies are performed to predict the interaction of these molecules with biological targets, such as proteins . These studies help in understanding how the compound might behave in biological systems and its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic data and computational studies. DFT calculations are used to predict the vibrational spectra, molecular orbitals, and electrostatic potential surfaces . These properties are crucial for understanding the behavior of the compound in different environments and can influence its solubility, stability, and reactivity.
Scientific Research Applications
Antimicrobial Activity
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide and related compounds have been explored for their antimicrobial potential. The presence of a fluorine atom in the benzoyl group of these compounds is essential for enhancing antimicrobial activity. Specifically, certain derivatives have shown promising activity against Gram-positive bacteria (such as Staphylococcus aureus and Streptococcus pyogenes), Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa), and fungi (including Candida albicans, Aspergillus niger, and Aspergillus clavatus) (Desai, Rajpara, & Joshi, 2013).
Polymeric Materials
The compound and its derivatives have also been utilized in the synthesis of novel aromatic polyimides. These materials exhibit desirable properties such as solubility in common organic solvents and high thermal stability, making them potentially useful for various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Cancer Research
In cancer research, derivatives of N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide have been identified as potential anticancer agents. For example, AZD4877, a derivative, has shown to inhibit kinesin spindle protein, leading to mitosis arrest and induction of cellular death, suggesting its potential use in cancer treatment (Theoclitou et al., 2011).
Antibacterial Evaluation
Further research into the compound's derivatives has included the synthesis and antibacterial evaluation of specific derivatives against various bacterial strains. For instance, certain derivatives have demonstrated significant inhibitory action against bacteria such as Proteus vulgaris, showing the potential for developing new antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c1-11-6-8-12(9-7-11)18(28)24-16-17(22)25-20(26-19(16)29)30-10-15(27)23-14-5-3-2-4-13(14)21/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXKITOGIQABDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide |
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